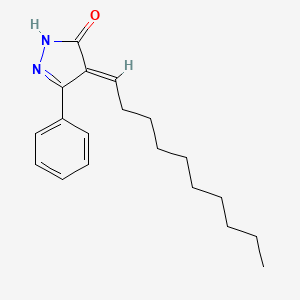

4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26N2O |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(4E)-4-decylidene-3-phenyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C19H26N2O/c1-2-3-4-5-6-7-8-12-15-17-18(20-21-19(17)22)16-13-10-9-11-14-16/h9-11,13-15H,2-8,12H2,1H3,(H,21,22)/b17-15+ |

InChI Key |

KNHIOIKQZFBSJA-BMRADRMJSA-N |

Isomeric SMILES |

CCCCCCCCC/C=C/1\C(=NNC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCCCCCCCC=C1C(=NNC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4 Decylidene 3 Phenyl 1h Pyrazol 5 4h One

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group attached at the C3 position of the pyrazolone (B3327878) ring is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com The pyrazole (B372694) nucleus, due to the presence of two electronegative nitrogen atoms, generally deactivates the attached phenyl ring towards electrophilic attack, making the reactions slower than with benzene. nih.gov The directing effect of the pyrazolone substituent on the phenyl ring dictates the position of substitution (ortho, meta, or para).

For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the phenyl ring. youtube.com The precise location of this substitution would depend on the directing influence of the pyrazolone core.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Decylidene-3-(nitrophenyl)-1H-pyrazol-5(4H)-one |

| Bromination | Br₂ / FeBr₃ | 4-Decylidene-3-(bromophenyl)-1H-pyrazol-5(4H)-one |

| Sulfonation | Fuming H₂SO₄ | 4-(4-Decylidene-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Decylidene-3-(acylphenyl)-1H-pyrazol-5(4H)-one |

Nucleophilic Additions to the Decylidene Double Bond

The exocyclic carbon-carbon double bond in the decylidene group is conjugated with the carbonyl group at the C5 position, forming an α,β-unsaturated system. This configuration renders the β-carbon of the decylidene chain electrophilic and highly susceptible to nucleophilic attack, particularly through Michael (1,4-conjugate) addition reactions. masterorganicchemistry.com

A variety of nucleophiles can add across this double bond. For example, the reaction of 4-arylidene pyrazolones with another equivalent of the parent pyrazolone (acting as a carbon nucleophile) in the presence of a catalyst leads to the formation of 4,4'-(arylmethylene)-bis(pyrazol-5-ol) derivatives. researchgate.netnih.gov This indicates the high reactivity of the exocyclic double bond. Other potential nucleophiles include amines, thiols, and cyanide, which would lead to the corresponding amino, thio, or cyano-functionalized pyrazolone derivatives. youtube.comyoutube.com

Table 2: Examples of Nucleophilic Addition to the Decylidene Moiety

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Carbon | 3-Phenyl-1H-pyrazol-5(4H)-one | 4,4'-(Decane-1,1-diyl)bis(3-phenyl-1H-pyrazol-5(4H)-one) |

| Nitrogen | Ammonia, Primary/Secondary Amines | 4-(1-Aminodecyl)-3-phenyl-1H-pyrazol-5(4H)-one |

| Sulfur | Thiols (e.g., thiophenol) | 4-(1-(Phenylthio)decyl)-3-phenyl-1H-pyrazol-5(4H)-one |

| Cyanide | HCN, KCN | 4-(1-Cyanodecyl)-3-phenyl-1H-pyrazol-5(4H)-one |

Modifications of the Pyrazolone Ring System

The pyrazolone ring itself is a hub of reactivity, offering several sites for modification, including the nitrogen atoms and the carbonyl group.

The N1-H of the pyrazolone ring can be readily substituted through alkylation or arylation reactions. pharmaguideline.com These reactions typically proceed by deprotonation of the nitrogen with a base to form a pyrazolate anion, which then acts as a nucleophile to attack an alkyl or aryl halide. publish.csiro.au A variety of alkylating agents, such as alkyl halides and dimethyl sulfate, can be used. pharmaguideline.com The choice of reaction conditions, including the base and solvent, can be crucial for achieving high yields and regioselectivity, especially in unsymmetrically substituted pyrazoles. publish.csiro.auresearchgate.net For instance, using potassium carbonate in DMSO is a reported method for achieving regioselective N1-alkylation. researchgate.net Acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have also been developed as an alternative to conditions requiring strong bases. mdpi.com

Table 3: N-Alkylation and N-Arylation Methods for Pyrazolones

| Reaction | Reagent | Base/Catalyst | Typical Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | K₂CO₃, NaH | 4-Decylidene-1-methyl-3-phenyl-1H-pyrazol-5(4H)-one |

| N-Alkylation | Dimethyl Sulfate | NaOMe | 4-Decylidene-1-methyl-3-phenyl-1H-pyrazol-5(4H)-one publish.csiro.au |

| N-Alkylation (Mitsunobu) | Alcohol, DEAD, PPh₃ | - | 1-Alkyl-4-decylidene-3-phenyl-1H-pyrazol-5(4H)-one ic.ac.uk |

| N-Arylation (Ullmann) | Aryl Halide (e.g., Ph-I) | Cu catalyst, Base | 4-Decylidene-1,3-diphenyl-1H-pyrazol-5(4H)-one publish.csiro.au |

The carbonyl group at the C5 position exhibits reactivity typical of ketones and amides, existing in tautomeric equilibrium with the enol form (3-phenyl-4-decylidene-1H-pyrazol-5-ol). ic.ac.uknih.gov This tautomerism is crucial for its reactivity. The carbonyl group can undergo condensation reactions with various reagents. For example, it can be converted to a thiocarbonyl group using Lawesson's reagent, or it can react with hydrazines to form hydrazones, which can be starting points for further cyclization reactions. The carbonyl oxygen is also a key hydrogen bond acceptor, influencing the molecule's interactions and supramolecular chemistry. nih.gov

Coupling Reactions for Further Functionalization on Analogous Structures

Modern cross-coupling reactions provide powerful tools for the further functionalization of the pyrazolone scaffold. While direct coupling on the 4-decylidene-3-phenyl-1H-pyrazol-5(4H)-one requires prior introduction of a suitable handle (e.g., a halide or triflate), analogous pyrazole systems readily undergo such transformations.

Suzuki Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds. A halogenated pyrazole or a halogenated phenyl-substituted pyrazole can be coupled with a boronic acid to introduce new aryl or alkyl groups. acs.org For example, a 3-(4-bromophenyl)pyrazolone could be coupled with an arylboronic acid to yield a biaryl derivative.

Heck and Sonogashira Couplings: The Heck reaction allows for the vinylation of halo-pyrazoles, while the Sonogashira coupling enables the introduction of alkyne moieties. researchgate.netnih.gov These reactions significantly expand the structural diversity achievable from pyrazolone precursors. For instance, studies on pyrazol-5-amines have shown that iodo-substituted derivatives can be effectively coupled with terminal alkynes via Sonogashira cross-coupling. nih.gov

Annulation and Fused-Ring System Formation

The pyrazolone ring is an excellent building block for the synthesis of fused heterocyclic systems. researchgate.netmdpi.com Annulation reactions, which involve the construction of a new ring onto an existing one, can utilize the various reactive sites of this compound.

The active methylene (B1212753) group (C4) and the N-H and carbonyl groups of the pyrazolone core are common participants in cyclocondensation reactions. For example, reacting pyrazolones with α,β-unsaturated carbonyl compounds or 1,3-dielectrophiles can lead to the formation of fused systems like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyridazines. mdpi.comrsc.org

Furthermore, the exocyclic double bond of the decylidene group can participate in cycloaddition reactions. [3+2] annulation reactions are a common strategy for building five-membered rings. rsc.orgchim.it For instance, α-alkylidene pyrazolones have been used in [2+1] annulation reactions with α-bromonitroalkenes to synthesize pyrazolone-based vinylcyclopropanes. acs.orgresearchgate.net These reactions highlight the potential of the decylidene moiety to act as a synthon in constructing more complex, spiro, or fused-ring structures.

Formation of Schiff Bases and Metal Complexes from Related Pyrazolones

The derivatization of the pyrazolone core has been a subject of significant interest in coordination chemistry, primarily through the formation of Schiff bases and their subsequent metal complexes. This has been extensively studied with pyrazolone derivatives that contain a carbonyl group at the 4-position, such as 4-acyl or 4-formyl pyrazolones. These precursors are highly versatile for synthesizing multidentate ligands. unicam.itnih.gov

The typical synthesis of pyrazolone-based Schiff bases involves the condensation reaction of a 4-acyl or 4-formyl pyrazolone with a primary amine. rasayanjournal.co.inscispace.comresearchgate.net This reaction creates an imine or azomethine (-C=N-) group, which is the defining feature of a Schiff base. researchgate.net The reaction is often carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a few drops of acid. rasayanjournal.co.innih.gov The resulting Schiff base ligands are notable for their ability to exist in different tautomeric forms, which influences their coordination behavior with metal ions. nih.govdntb.gov.ua

These Schiff base ligands, often possessing additional donor atoms like oxygen from the pyrazolone ring, are excellent chelating agents for a variety of metal ions. unicam.itscispace.com The azomethine nitrogen and the enolic oxygen of the pyrazolone ring can coordinate with a central metal atom, forming stable metal complexes. nih.govdntb.gov.ua Numerous studies have reported the synthesis and characterization of such complexes with transition metals like copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II). nih.govdntb.gov.uaresearchgate.net The geometry of the resulting metal complexes, which can range from square planar to octahedral, is influenced by the nature of the metal ion and the specific structure of the Schiff base ligand. unicam.itdntb.gov.ua

It is important to note that the formation of Schiff bases as described above is characteristic of pyrazolones bearing a 4-acyl or 4-formyl group. In the case of This compound , the substituent at the 4-position is an alkylidene group (a carbon-carbon double bond) and not a carbonyl group. Therefore, the direct formation of a Schiff base through the typical condensation reaction with a primary amine at this position is not the expected pathway.

The reactivity of the exocyclic double bond in 4-alkylidene pyrazolones is characterized by its electrophilic nature, making it susceptible to nucleophilic attack and participation in various addition and cycloaddition reactions. researchgate.net Research on 4-alkylidene pyrazolones has demonstrated their utility as substrates in reactions like Michael additions and annulations to form spiro and fused heterocyclic systems. researchgate.netacs.orgacs.org

While the direct formation of Schiff bases from the 4-decylidene group is not a standard reaction, the broader family of pyrazolone-derived Schiff bases and their metal complexes have been extensively investigated. The data below summarizes typical examples of Schiff bases and metal complexes derived from 4-acyl and 4-formyl pyrazolones.

Research Findings on Pyrazolone-Derived Schiff Bases and Metal Complexes

| Precursor | Reactant | Schiff Base Ligand | Metal Ion | Complex | Reference |

| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one | Phenylhydrazine (B124118) | 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone (Ampp-Ph) | Mn(II), Ni(II), Co(II), Cu(II) | Octahedral complexes | nih.govdntb.gov.ua |

| 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one | Phenylhydrazine | Benzoylphenylhydrazone (Bmpp-Ph) | Mn(II), Ni(II), Co(II), Cu(II) | Octahedral complexes | dntb.gov.ua |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | 4-{[(Z)-(1,3-Diphenyl-1H-pyrazole-4-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol | - | - | rasayanjournal.co.in |

| 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | 2-((3-(4-Substituted)-1-phenyl-1H-pyrazol-4-yl)methyleneamino)phenol | - | - | scispace.com |

| 3-(5-Bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | Various Aromatic Amines | Series of Schiff bases | - | - | ijpsr.com |

Following a comprehensive search for scientific literature and spectral data, it has been determined that detailed experimental research findings for the specific compound This compound are not available in the public domain. Searches for ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy data specific to this molecule did not yield published results.

The available scientific literature focuses on other derivatives of the 3-phenyl-1H-pyrazol-5(4H)-one core, such as those with different alkylidene or arylidene substitutions at the 4-position. However, spectroscopic data is highly specific to the exact molecular structure, and data from related compounds cannot be accurately extrapolated to this compound.

Due to the lack of available scientific data for "this compound," it is not possible to generate the requested article with the required scientifically accurate content, detailed research findings, and data tables. The creation of such an article would necessitate access to published experimental data that does not appear to exist at this time.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Decylidene 3 Phenyl 1h Pyrazol 5 4h One

Elemental Analysis (CHN)

No published experimental data for the elemental analysis of 4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one were found. This analysis would typically be used to determine the empirical formula of the compound by providing the mass percentages of carbon, hydrogen, and nitrogen. The theoretical values can be calculated from its chemical formula (C₁₉H₂₆N₂O), but experimental verification is a crucial step in the characterization of a new compound.

X-ray Crystallography for Solid-State Structure Elucidation

There is no crystallographic information available in the searched databases for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information about the compound's crystal system, space group, unit cell dimensions, bond lengths, and bond angles, which are fundamental to understanding its solid-state structure and intermolecular interactions.

Computational Chemistry and Theoretical Studies on 4 Decylidene 3 Phenyl 1h Pyrazol 5 4h One

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of molecules with high accuracy. nih.gov By calculating the electron density, DFT methods can predict a wide range of molecular properties. Studies on analogous pyrazolone (B3327878) structures, such as 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one, have utilized the B3LYP functional with basis sets like 6-311g* to determine molecular geometry, frontier molecular orbitals, and charge distributions. niscair.res.inniscpr.res.in

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. DFT calculations on pyrazolone derivatives show that charge transfer often occurs within the molecule, a property directly related to the energies and distributions of these orbitals. niscair.res.in The HOMO-LUMO gap can be correlated with the molecule's ability to participate in charge-transfer interactions, which is crucial for many of its potential applications.

Table 1: Illustrative Frontier Orbital Energies for a Pyrazolone Derivative This table presents hypothetical yet representative data based on findings for analogous compounds.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Highest Occupied Molecular Orbital; region of electron donation |

| LUMO | -1.80 | Lowest Unoccupied Molecular Orbital; region of electron acceptance |

| Energy Gap (ΔE) | 4.45 | Indicator of chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution across a molecule. It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In studies of pyrazole (B372694) derivatives, MEP analysis has been used to identify nucleophilic sites, such as nitrogen and oxygen atoms, which are prone to electrophilic attack and are key to forming hydrogen bonds. researchgate.net Conversely, electrophilic sites, often found around hydrogen atoms attached to heteroatoms, indicate regions susceptible to nucleophilic attack. researchgate.net This analysis is fundamental for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other reagents. niscair.res.in

Conformational Analysis and Energy Minimization

A molecule's three-dimensional structure is intrinsically linked to its function and properties. Conformational analysis involves identifying the most stable spatial arrangements of atoms, known as conformers. Computational methods, particularly DFT, are used to perform geometry optimization, a process that finds the lowest energy (most stable) conformation of a molecule.

For pyrazolone derivatives, studies have compared computationally optimized geometries with those determined experimentally via X-ray crystallography. niscair.res.inniscpr.res.in For instance, in a study on a 4-benzylidene pyrazolone analog, DFT calculations revealed significant differences in the dihedral angles between the pyrazole core and its phenyl substituents in the gaseous (calculated) versus the solid (experimental) state. niscair.res.in These differences highlight the profound influence of intermolecular forces, such as C-H···O and π-π stacking interactions, on the molecule's conformation in a condensed phase. niscair.res.in

Table 2: Comparison of Experimental and DFT-Calculated Dihedral Angles for a 4-Benzylidene Pyrazolone Analog Data adapted from a study on a closely related structure to illustrate the methodology. niscair.res.in

| Dihedral Angle (°) | X-ray (Solid State) | DFT (Gas Phase) | Implication |

| Pyrazole Ring / Phenyl Ring | 21.75 | 1.26 | Significant planarization in the absence of packing forces |

| Pyrazole Ring / Chloro-phenyl Ring | 65.91 | 51.96 | Molecular packing strongly influences this orientation |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions on a timescale of nanoseconds or longer. nih.govmdpi.com

In the context of pyrazolone derivatives, MD simulations are frequently employed to study the stability of a ligand within a protein's binding site. nih.govtandfonline.comresearchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A stable RMSD for the ligand and protein backbone over the simulation time suggests a stable binding mode. mdpi.comresearchgate.net RMSF analysis reveals the flexibility of different parts of the molecule, highlighting which regions are rigid and which undergo significant conformational changes. This information is vital for understanding how the molecule adapts to its environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. ej-chem.org For derivatives of the 4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one scaffold, QSAR models can predict the activity of new, unsynthesized compounds, thereby streamlining the discovery process for new drugs or materials. nih.govnih.gov

QSAR studies on pyrazolone derivatives have successfully correlated antimicrobial or enzyme inhibitory activities with various molecular descriptors. ej-chem.orgnih.gov These descriptors can be electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A typical QSAR model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.govinnoscience.ru

Table 3: Conceptual QSAR Model for a Series of Pyrazolone Derivatives This table is illustrative, showing how molecular descriptors might correlate with a hypothetical biological activity.

| Derivative | LogP (Hydrophobicity) | Dipole Moment (Debye) | Steric Parameter (V) | Predicted Activity (% Inhibition) |

| Compound A | 3.5 | 2.1 | 150 | 45 |

| Compound B | 4.2 | 2.5 | 165 | 60 |

| Compound C | 4.8 | 1.9 | 180 | 75 |

In silico Prediction of Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain experimentally. DFT calculations can be used to map out the entire potential energy surface of a reaction, identifying transition states and intermediates.

For pyrazolone derivatives, DFT has been used to elucidate antioxidant mechanisms. nih.govresearchgate.netrsc.org For example, studies have investigated whether these compounds scavenge free radicals via a Hydrogen Atom Transfer (HAT) mechanism or a Sequential Proton-Loss Electron-Transfer (SPLET) mechanism. By calculating the reaction enthalpies for each pathway in different solvents, researchers can predict the dominant mechanism under various conditions. nih.govresearchgate.net Such studies have shown that for some pyrazolones, the SPLET mechanism is favored in polar solvents, while the HAT mechanism may prevail in nonpolar environments. researchgate.netrsc.org This predictive power is crucial for designing molecules with specific reactive properties.

Biological Activities and Mechanistic Investigations of 4 Decylidene 3 Phenyl 1h Pyrazol 5 4h One and Its Analogues in Vitro Studies

In Vitro Cytotoxicity and Antiproliferative Mechanisms

Analogues of 4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one have demonstrated notable in vitro cytotoxicity against various cancer cell lines. The mechanisms underlying this antiproliferative activity are multifaceted, involving the induction of programmed cell death and modulation of cellular degradation pathways.

Apoptosis Induction Pathways (e.g., p53-mediated)

A significant mechanism by which pyrazolone (B3327878) analogues exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Studies on a series of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which are structurally related to this compound, have shown that these compounds can trigger p53-mediated apoptosis in colorectal carcinoma cells (RKO cell line). nih.gov The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its activation can lead to the elimination of cancerous cells. ekb.eg

In one study, compound 3i (from the series of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)) was identified as a potent cytotoxic agent against the RKO cell line, with the predominant pathway of cell death being p53-mediated apoptosis. nih.gov This suggests that the pyrazolone scaffold can serve as a template for the development of compounds that selectively activate apoptotic pathways in cancer cells. Furthermore, other related pyrazole (B372694) derivatives have been shown to enhance the expression of apoptotic genes like Bax and p53. researchgate.net

| Compound/Analogue | Cell Line | Activity | Pathway |

| 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) (e.g., compound 3i ) | RKO colorectal carcinoma | Cytotoxic, induced apoptosis | p53-mediated |

| α-cyano indolylchalcones (analogue) | HCT116 colorectal carcinoma | Enhanced apoptotic action | Upregulation of Bax and p53 |

Autophagy Modulation

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can have a dual role in cancer, either promoting cell survival or contributing to cell death. Research on 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has indicated that in addition to inducing apoptosis, these compounds can also modulate autophagy. nih.gov

In the context of treatment with these pyrazolone analogues, autophagy proteins were found to be activated as a survival mechanism in cancer cells. nih.gov This finding is crucial as it suggests that combining such compounds with autophagy inhibitors could be a potential therapeutic strategy to enhance their cytotoxic effects.

Inhibition of Tubulin Polymerization

The microtubule network, formed by the polymerization of tubulin, is essential for cell division, motility, and intracellular transport. Consequently, it is a well-established target for anticancer drugs. nih.gov Several analogues of this compound, particularly pyrazoline and pyrazolo[3,4-b]pyridine derivatives, have been investigated as inhibitors of tubulin polymerization. semanticscholar.orgresearchgate.netnih.gov

These compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death. researchgate.netnih.gov For instance, a derivative of 3,5-diphenyl-2-pyrazoline was found to inhibit tubulin polymerization by binding to the colchicine-binding site of tubulin, thereby preventing the formation of the mitotic spindle during cell division. researchgate.net Similarly, a series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and shown to be potent tubulin polymerization inhibitors. nih.gov

| Analogue Class | Mechanism | Effect |

| 3,5-Diphenyl-2-pyrazolines | Inhibition of tubulin polymerization | G2/M cell cycle arrest, mitotic spindle disruption |

| N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines | Inhibition of tubulin polymerization | G2/M cell cycle arrest, disruption of microtubule morphology |

Enzyme Inhibition Studies

The pyrazolone scaffold has also been identified as a promising framework for the design of inhibitors against various enzymes implicated in different diseases.

Acetylcholinesterase and Butylcholinesterase Inhibition

Other Relevant Enzymatic Targets

Research has revealed that pyrazole-containing compounds can inhibit other clinically relevant enzymes.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and evaluated for their antitumor activity via the inhibition of EGFR tyrosine kinase (EGFR-TK). nih.gov EGFR is often overexpressed in various cancers, and its inhibition is a key strategy in cancer therapy. Some of these pyrazolo[3,4-d]pyrimidine derivatives displayed significant inhibitory activity against EGFR-TK. nih.gov

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1): 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives have been identified as novel inhibitors of mPGES-1. nih.gov This enzyme is a key player in the production of prostaglandin E2, a mediator of inflammation. Selective inhibition of mPGES-1 is a promising approach for developing anti-inflammatory drugs with fewer side effects than traditional NSAIDs. nih.gov

| Analogue Class | Target Enzyme | Therapeutic Relevance |

| 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines | EGFR Tyrosine Kinase | Anticancer |

| 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones | mPGES-1 | Anti-inflammatory |

Receptor Modulation and Antagonism

The ability of pyrazolone derivatives to interact with various receptors is a key area of research in drug discovery.

Sphingosine 1-phosphate Receptor 1 (S1P1) Antagonism

There is currently no specific information available in the scientific literature detailing the Sphingosine 1-phosphate Receptor 1 (S1P1) antagonism of this compound or its close analogues. The S1P1 receptor is a crucial regulator of immune cell trafficking, and its modulation is a therapeutic strategy for autoimmune diseases. While some pyrazole-containing compounds have been investigated for their effects on S1P receptors, dedicated studies on 4-alkylidene-3-phenyl-1H-pyrazol-5(4H)-one derivatives in this context are absent from the reviewed literature.

Antioxidant Activity Assessment (e.g., DPPH assay)

The antioxidant potential of chemical compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Pyrazole derivatives have demonstrated notable antioxidant properties in various studies. The core pyrazole structure is believed to contribute to this activity.

While specific DPPH assay results for this compound are not available, studies on other pyrazolone derivatives indicate that the class exhibits radical scavenging capabilities. For instance, various 4-substituted-1H-pyrazol-5(4H)-ones have been synthesized and tested for their antioxidant properties, showing good scavenging activity in some cases. The mechanism is generally attributed to the ability of the pyrazolone ring to donate a hydrogen atom to stabilize the DPPH radical. The nature of the substituent at the 4-position can influence the potency of this activity.

Antimicrobial Spectrum and Mechanism of Action

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives have been synthesized and evaluated against a range of bacterial and fungal strains.

Although the specific antimicrobial spectrum for this compound has not been reported, numerous studies on analogous 4-arylidene pyrazole derivatives have demonstrated significant antimicrobial profiles. For example, a series of 4-arylidene pyrazole compounds showed excellent activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with some compounds being more potent than the reference drug ciprofloxacin. Moderate to good antifungal activity against Candida albicans and Saccharomyces cerevisiae has also been observed for some analogues.

The proposed mechanism of action for the antimicrobial effects of some pyrazole derivatives involves the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. However, the precise mechanism can vary depending on the specific substitutions on the pyrazole core.

Table 1: Antimicrobial Activity of Selected 4-Arylidene Pyrazole Analogues

| Compound/Analogue | Target Organism | Activity (e.g., Zone of Inhibition, MIC) | Reference |

| 4-Arylidene pyrazole derivatives | Bacillus subtilis | Excellent | |

| 4-Arylidene pyrazole derivatives | Staphylococcus aureus | Excellent | |

| 4-Arylidene pyrazole derivatives | Pseudomonas fluorescens | Variable | |

| 4-Arylidene pyrazole derivatives | Escherichia coli | Variable | |

| 4-Arylidene pyrazole derivatives | Candida albicans | Moderate to Good | |

| 4-Arylidene pyrazole derivatives | Saccharomyces cerevisiae | Moderate to Good |

Note: This table represents a summary of findings for a class of compounds and not for this compound specifically.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of a chemical scaffold. For pyrazolone derivatives, SAR studies have revealed several key insights, although specific data for 4-alkylidene derivatives is limited.

Generally, the biological activity of pyrazolone derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. For antimicrobial activity, the presence of certain aryl groups at the 1 and 3-positions, as well as the nature of the substituent at the 4-position, can dramatically alter the potency and spectrum of activity. For instance, in some series of pyrazole derivatives, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings has been shown to modulate antimicrobial efficacy. The lipophilicity of the molecule, often influenced by the length of an alkyl chain like the decylidene group, can also play a critical role in its ability to penetrate microbial cell membranes.

Identification of Biological Targets and Signaling Pathways

The identification of specific biological targets and the elucidation of the signaling pathways through which pyrazolone derivatives exert their effects are areas of ongoing research. For the broader class of pyrazole-containing compounds, a variety of biological targets have been identified, reflecting their diverse pharmacological activities.

For example, some pyrazole derivatives have been found to inhibit enzymes such as cyclooxygenase (COX), lipoxygenase, and various protein kinases. The anti-inflammatory properties of many pyrazolones are attributed to their ability to inhibit COX enzymes. In the context of antimicrobial activity, as mentioned earlier, DNA gyrase is a known target for some pyrazole-based compounds. However, without specific experimental data for this compound, its precise biological targets and the signaling pathways it may modulate remain to be determined.

Advanced Applications and Material Science Potential of 4 Decylidene 3 Phenyl 1h Pyrazol 5 4h One

Ligand Chemistry in Coordination Compounds

Pyrazolone (B3327878) derivatives are well-regarded for their capabilities as ligands in coordination chemistry. bohrium.comresearchgate.net The core structure of these compounds contains multiple donor atoms, primarily nitrogen and oxygen, which can effectively chelate with a variety of metal ions. researchgate.netpen2print.org This coordination ability allows for the formation of stable metal complexes with diverse geometries and electronic properties.

The general class of pyrazolone-based ligands has been shown to form coordination compounds with transition metals, lanthanides, and actinides. The specific coordination mode can vary depending on the metal ion, the substituents on the pyrazolone ring, and the reaction conditions. The presence of the carbonyl group and the nitrogen atoms in the pyrazole (B372694) ring allows for bidentate or even polydentate coordination.

While there is a substantial body of research on the coordination chemistry of pyrazolone derivatives, specific studies detailing the use of 4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one as a ligand were not identified in the available literature. The long, flexible decylidene chain could potentially influence the steric and electronic properties of the resulting metal complexes, possibly leading to novel structural motifs and catalytic activities.

Table 1: Examples of Metal Ions Coordinated with Pyrazolone-Type Ligands

| Metal Ion | Typical Coordination Number | Potential Applications of the Complex |

| Copper(II) | 4, 6 | Catalysis, Antimicrobial agents |

| Zinc(II) | 4, 6 | Fluorescence sensing, Bio-imaging |

| Iron(III) | 6 | Magnetic materials, Catalysis |

| Cadmium(II) | 4, 6 | Luminescent materials |

Photochromic Properties of Pyrazolone Derivatives

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a property observed in some pyrazolone derivatives. This phenomenon is often linked to tautomerism, such as keto-enol or imine-enamine tautomerism, which can be induced by light. researchgate.net

For pyrazolone and related heterocyclic systems, photo-induced isomerization or ring-opening and ring-closing reactions can lead to a change in color. The specific structural features of the molecule, including the nature and position of substituents, play a crucial role in determining its photochromic behavior.

Although the general class of pyrazoles has been investigated for photochromic properties, there is a lack of specific research in the reviewed literature on the photochromic behavior of this compound. The influence of the long alkylidene chain on the electronic transitions and potential photo-induced structural changes of the pyrazolone core remains an area for future investigation.

Chemo-sensing and Bio-sensing Applications

The pyrazolone scaffold is a common structural motif in the design of chemosensors for the detection of various analytes, including metal ions and anions. The sensing mechanism typically relies on a measurable change in a physical property, such as color (colorimetric sensing) or fluorescence intensity (fluorometric sensing), upon the selective binding of the analyte to the pyrazolone-based sensor molecule.

The nitrogen and oxygen atoms within the pyrazolone ring can act as binding sites for metal ions. The interaction with an analyte can alter the electronic properties of the conjugated system, leading to a shift in the absorption or emission spectrum. The selectivity and sensitivity of these sensors can be fine-tuned by modifying the substituents on the pyrazolone core.

Currently, there are no specific studies in the available literature that report the use of this compound in chemo-sensing or bio-sensing applications. The lipophilic decylidene chain could potentially be exploited for sensing applications in non-polar environments or for the development of sensors with affinity for hydrophobic analytes.

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Pyrazole derivatives, with their hydrogen bond donor (N-H) and acceptor (N) sites, are excellent building blocks for the construction of supramolecular architectures. nih.gov

These interactions can lead to the formation of well-defined structures like dimers, chains, and more complex networks. The resulting supramolecular assemblies can exhibit interesting properties and functions that are not present in the individual molecules.

The specific role of this compound in the formation of supramolecular assemblies has not been detailed in the scientific literature. The presence of the long, non-polar decylidene tail could introduce significant van der Waals interactions and potentially lead to the formation of liquid crystalline phases or other ordered structures in the solid state or in solution. The interplay between the hydrogen bonding of the pyrazolone head group and the hydrophobic interactions of the alkyl tail could result in unique self-assembly behaviors. nih.govmdpi.com

Future Research Directions and Opportunities for 4 Decylidene 3 Phenyl 1h Pyrazol 5 4h One Chemistry

Development of Novel Synthetic Routes

While the classical Knorr synthesis of pyrazolones from phenylhydrazine (B124118) and a β-keto ester is a foundational method, future efforts should focus on more efficient and greener alternatives for synthesizing 4-decylidene-3-phenyl-1H-pyrazol-5(4H)-one. wikipedia.orgmdpi.com One promising avenue is the advancement of one-pot, multicomponent reactions. acs.orgrsc.org For instance, a three-component reaction involving phenylhydrazine, an appropriate β-keto ester, and decanal (B1670006) could directly yield the target compound, potentially catalyzed by environmentally benign catalysts like nanomagnetic Fe3O4. aip.orgnih.gov Another approach could involve the Knoevenagel condensation of 3-phenyl-1H-pyrazol-5(4H)-one with decanal. evitachem.comnaturalspublishing.com This method is known for its high yields and the relative ease of product purification. nih.gov Furthermore, exploring solvent-free or aqueous reaction conditions would align with the principles of green chemistry, reducing the environmental impact of the synthesis. acs.orgrsc.org

Exploration of Stereoselective Synthesis

The exocyclic double bond in this compound presents the possibility of E/Z isomerism. Future research should focus on developing synthetic methods that can selectively produce either the (E)- or (Z)-isomer. This could be achieved through the use of stereoselective catalysts or by carefully controlling reaction conditions.

Moreover, the broader field of pyrazolone (B3327878) chemistry has seen significant advances in the enantioselective synthesis of derivatives with chiral centers, particularly at the C4 position. thieme-connect.comrsc.orgnih.gov Although the target compound itself is not chiral, future work could involve designing chiral derivatives. For example, asymmetric Michael additions or Mannich reactions using this compound as a starting material could introduce chirality. acs.orgrsc.orgmagtech.com.cn The use of chiral squaramide or isothiourea organocatalysts, which have proven effective for other pyrazolones, could be a fruitful area of investigation. acs.orgrsc.org

Investigation of Undiscovered Chemical Transformations

The reactivity of the this compound scaffold is ripe for exploration. The conjugated system encompassing the pyrazolone ring and the decylidene group is a key feature that could participate in a variety of chemical transformations. Cycloaddition reactions, for example, could lead to the formation of novel polycyclic or spirocyclic compounds with potential biological activities. thieme-connect.com The double bond of the decylidene chain could also be a handle for various functionalization reactions, such as epoxidation, dihydroxylation, or hydrogenation, to create a library of new derivatives. Furthermore, the pyrazolone ring itself can undergo electrophilic substitution at various positions, allowing for the introduction of additional functional groups. pharmaguideline.com

Deeper Elucidation of Biological Mechanisms at the Molecular Level

Pyrazolone derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties. nih.govnih.govnih.govnih.gov A critical future direction is to investigate the specific biological targets and mechanisms of action of this compound. For instance, studies could explore its potential as an inhibitor of enzymes like cyclooxygenase (COX) or kinases, which are common targets for anti-inflammatory and anticancer drugs, respectively. youtube.comacs.org Research into its antioxidant capabilities could involve assessing its ability to scavenge reactive oxygen species (ROS) and understanding its impact on cellular oxidative stress pathways, such as the NADPH oxidase system. nih.gov The long alkyl chain may facilitate membrane interactions, a possibility that warrants investigation in the context of its biological activity.

Design and Synthesis of New Functionalized Derivatives

The modular nature of pyrazolone synthesis allows for the creation of a diverse array of functionalized derivatives of this compound. researchgate.netacs.orgnih.gov Future research should systematically explore how modifications to the phenyl ring, the pyrazolone core, and the decylidene chain affect the compound's properties. For example, introducing electron-donating or electron-withdrawing groups to the phenyl ring could modulate the electronic properties and, consequently, the biological activity and material characteristics. acs.org Functionalization of the decylidene chain could be used to attach other pharmacophores or to tune the compound's lipophilicity. The synthesis of Schiff base derivatives by reacting the pyrazolone with primary amines is another promising avenue for creating novel ligands and biologically active molecules. nih.govresearchgate.net

Expansion into New Areas of Material Science and Catalysis

The application of pyrazolone derivatives extends beyond medicine into material science and catalysis. wikipedia.orglifechemicals.com The chromophoric nature of the pyrazolone ring suggests that this compound and its derivatives could be investigated as novel dyes or pigments. wikipedia.org The long decylidene chain could impart liquid crystalline properties, making these compounds interesting candidates for advanced materials. Furthermore, pyrazolones can act as ligands for metal ions, opening up possibilities for their use in catalysis or as sensors. researchgate.net Research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations. The potential for these compounds to form functionalized polymers is another exciting, yet underexplored, area of research. lifechemicals.comacs.org

Q & A

Q. What are the conventional synthetic routes for preparing 4-Decylidene-3-phenyl-1H-pyrazol-5(4H)-one and its derivatives?

The synthesis of pyrazolone derivatives typically involves multi-step reactions. For example, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one is synthesized via condensation reactions starting from substituted hydrazines and diketones under reflux conditions in ethanol. Key steps include cyclization to form the pyrazolone core and subsequent functionalization of substituents (e.g., aryl or alkyl groups) using nucleophilic substitution or coupling reactions. Reaction conditions (solvent, temperature, catalyst) are optimized to achieve yields exceeding 80% . Crystallization from ethanol or methanol is often employed to obtain high-purity single crystals for structural analysis.

Q. How is X-ray crystallography utilized to determine the molecular conformation and intermolecular interactions of pyrazolone derivatives?

Single-crystal X-ray diffraction reveals critical structural features such as dihedral angles between the pyrazolone core and substituent groups (e.g., 18.23° for a 4-chlorophenyl group), indicating partial conjugation and electron delocalization . Weak intermolecular interactions, such as C–H⋯O hydrogen bonds and C–H⋯π stacking, stabilize the crystal lattice. Refinement protocols (e.g., SHELXL97) with riding hydrogen atoms (C–H = 0.93–0.97 Å) and isotropic displacement parameters are standard for resolving atomic positions .

Advanced Research Questions

Q. How can non-conventional synthesis methods (e.g., ultrasound-assisted reactions) improve the efficiency of pyrazolone derivative synthesis?

Ultrasound irradiation enhances reaction kinetics by promoting cavitation, which accelerates reagent mixing and reduces reaction time. For example, the synthesis of trifluoromethyl-substituted pyrazolones under ultrasound achieves higher yields (85–90%) compared to conventional heating (70–75%). This method also minimizes side reactions, such as oxidation of sensitive functional groups, by maintaining lower temperatures . Optimization parameters include ultrasound frequency (20–40 kHz), power density, and solvent selection (e.g., ethanol or DMF).

Q. What role do substituent groups play in modulating the reactivity and electronic properties of pyrazolone derivatives?

Electron-withdrawing groups (e.g., –Cl, –CF₃) on the phenyl ring increase the electrophilicity of the pyrazolone core, facilitating nucleophilic attacks at the carbonyl or methylene positions. For instance, 4-(4-fluorophenyl) derivatives exhibit enhanced stability in polar aprotic solvents due to intramolecular charge transfer, as confirmed by UV-Vis spectroscopy . Computational studies (DFT) reveal that substituents like –OCH₃ or –NH₂ alter HOMO-LUMO gaps, influencing redox behavior and ligand-binding affinity in metal complexes .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for pyrazolone derivatives be resolved?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For example, NMR may indicate rapid keto-enol tautomerization in solution, while X-ray structures lock the molecule in a single tautomeric form. To resolve this, variable-temperature NMR and NOESY experiments can identify equilibrium states, while Hirshfeld surface analysis of X-ray data quantifies intermolecular interactions that stabilize specific conformations .

Q. What strategies are employed to analyze the catalytic activity of pyrazolone-based metal complexes?

Pyrazolone ligands coordinate with transition metals (e.g., Cu²⁺, La³⁺) via the carbonyl oxygen and adjacent nitrogen atoms, forming octahedral or square-planar complexes. Catalytic activity in oxidation reactions (e.g., alkene epoxidation) is assessed using UV-Vis monitoring of substrate conversion and GC-MS product identification. Turnover frequencies (TOF) correlate with ligand electron-donating capacity, as demonstrated by higher TOFs for –OCH₃-substituted ligands compared to –NO₂ analogs .

Methodological Notes

- Synthetic Optimization : Use gradient recrystallization (e.g., ethanol/water) to isolate high-purity crystals for reproducible reactivity studies .

- Structural Analysis : Combine SC-XRD with DFT calculations (B3LYP/6-311++G**) to validate bond lengths and angles .

- Reactivity Studies : Employ stopped-flow kinetics to capture transient intermediates in tautomerization or ligand-exchange reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.